(E)-4-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzoic acid
描述
属性
分子式 |
C23H16N2O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
4-[4-oxo-2-[(E)-2-phenylethenyl]quinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22-19-8-4-5-9-20(19)24-21(15-10-16-6-2-1-3-7-16)25(22)18-13-11-17(12-14-18)23(27)28/h1-15H,(H,27,28)/b15-10+ |
InChI 键 |
CLMUJDJFMCAVDV-XNTDXEJSSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
溶解度 |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
生物活性
(E)-4-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzoic acid is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a quinazolinone core, characterized by its four-membered oxo group at the 4-position and a styryl group at the 2-position, linked to a benzoic acid moiety. The synthesis of such compounds often involves methods like Niementowski's synthesis or reactions involving anthranilic acid derivatives.
Synthesis Methods:
- Niementowski's Method: Involves heating 4-substituted anthranilic acids with formamide.
- Refluxing Techniques: Using isatoic anhydride and amines to generate various quinazolinone derivatives.
2. Biological Activity Overview
Quinazoline derivatives, including this compound, exhibit a variety of biological activities such as antimicrobial, anticancer, and antiviral effects.
2.1 Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives possess significant antimicrobial properties. For instance, a study indicated that certain derivatives showed promising activity against various bacterial strains, suggesting their potential as antimicrobial agents .
2.2 Anticancer Activity
Quinazoline compounds have been extensively studied for their anticancer properties. Specific derivatives have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds related to this class have been tested against human leukemia cell lines (K-562, HL-60) and exhibited notable cytotoxicity .
2.3 Antiviral Activity
Recent studies highlight the potential of quinazolinones in treating viral infections, particularly hepatitis C virus (HCV). A series of phenyl-quinazolinone derivatives were synthesized and evaluated for their activity against HCV, with some compounds demonstrating low micromolar EC50 values, indicating strong antiviral potential .
Case Study 1: Anticancer Properties
A compound structurally similar to this compound was evaluated for its anticancer activity against various cancer cell lines. The results showed that it induced apoptosis in HL-60 cells with an IC50 value of approximately 5 µM . This suggests that modifications in the quinazoline structure can enhance anticancer potency.
Case Study 2: Antiviral Activity Against HCV
In a study focusing on HCV replication, several quinazolinone derivatives were screened using subgenomic replicon assays. One derivative exhibited an EC50 of 0.984 µM with a high selectivity index (SI = 160.71), indicating its potential as a lead compound for further development in antiviral therapies .
4. Data Table: Biological Activities of Related Compounds
| Compound Name | Type of Activity | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | >64 mg/mL | |
| Compound B | Anticancer | HL-60 | 5 µM | |
| Compound C | Antiviral | HCV GT1b | 0.984 µM |
5.
This compound represents a promising candidate within the quinazoline class for further pharmacological exploration due to its diverse biological activities. Continued research is warranted to fully elucidate its mechanisms of action and therapeutic potential across various disease models.
This compound's ability to induce apoptosis in cancer cells and inhibit viral replication positions it as a valuable target for drug development in oncology and virology. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.
相似化合物的比较
Structural Features
(E)-4-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzoic Acid
- Core: Quinazolinone (4-oxo-3,4-dihydroquinazoline).
- Substituents :
- Styryl group (E-configuration) at the 2-position.
- Benzoic acid at the 4-position.
- Key Interactions : Hydrogen bonding via the carboxylic acid group and π-π stacking of aromatic rings .
Similar Compounds
4-(3-Chloroanilino)benzoic Acid Core: Benzoic acid with a 3-chloroanilino substituent. Key Feature: Forms acid-acid dimers via O–H···O hydrogen bonds. Exhibits AKR1C2/3 inhibitory activity for prostate cancer .
Pfizer Compound (E)-4-((1-Methyl-2,4-dioxo-6-(3-phenylprop-1-enyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-benzoic Acid Core: Quinazolinone with a 1-methyl group and 3-phenylpropenyl substituent. Key Feature: Low solubility (max tested concentration: 2.5 μM) and cytochrome P450 1A2 inhibition .
4-Chloro-2-styrylquinazoline Derivatives
- Core : Quinazoline with a 4-chloro substituent and styryl group.
- Key Feature : Microwave-assisted synthesis; anticancer activity via apoptosis induction .
4-[2-(4-Chlorobenzyl)-4-oxoquinazoline-3(4H)-yl]benzoyl Derivatives Core: Quinazolinone with a 4-chlorobenzyl group. Key Feature: IC₅₀ values of 10–100 μM against HeLa cells .
Physicochemical Properties
准备方法
Synthesis of the Quinazolin-4(3H)-one Core
The quinazolinone scaffold is typically synthesized via a two-step process starting from substituted anthranilic acids:
Step 1: Formation of Benzoxazin-4-one Intermediate
Substituted anthranilic acid is refluxed with acetic anhydride to yield benzoxazin-4-one intermediates. This step is crucial for activating the anthranilic acid moiety for subsequent cyclization.
Step 2: Ring Closure to Quinazolin-4(3H)-one
The benzoxazin-4-one intermediate undergoes ring-opening and ring-closure reactions in the presence of substituted anilines under acidic conditions to form the quinazolin-4(3H)-one core.
Alternative methods include:
Niementowski Synthesis : Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C to directly form 3,4-dihydro-4-oxoquinazoline.
Isatoic Anhydride Route : Reaction of isatoic anhydride with amines in refluxing ethyl orthoformate to yield dihydro-4-oxoquinazolines without isolating intermediates.
Introduction of the Styryl Group
The (E)-styryl moiety at the 2-position is introduced via an acid-catalyzed condensation reaction between the quinazolin-4(3H)-one intermediate and substituted benzaldehydes. This step forms the styrylquinazolinone with E-configuration predominating due to thermodynamic stability.
Attachment of the 4-(Benzoic Acid) Substituent
The 3-position nitrogen of the quinazolinone ring is substituted with a 4-carboxyphenyl group. This can be achieved by:
Using 4-aminobenzoic acid derivatives as nucleophiles in the cyclization step to incorporate the benzoic acid moiety directly.
Alternatively, amidation or nucleophilic substitution reactions on appropriately functionalized quinazolinone intermediates can introduce the benzoic acid substituent.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoxazin-4-one formation | Anthranilic acid + Acetic anhydride, reflux | 75-85 | High purity intermediate |
| Quinazolinone ring closure | Benzoxazin-4-one + substituted aniline, acidic reflux | 70-80 | Acidic media facilitates cyclization |
| Styryl group condensation | Quinazolinone + substituted benzaldehyde, acid catalyst, reflux | 65-75 | E-isomer favored; monitored by NMR |
| Benzoic acid substitution | Nucleophilic substitution or amidation | 60-70 | Purification by recrystallization |
Characterization and Validation
Spectroscopic Analysis : The final compound is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
Chromatographic Purification : Recrystallization and thin-layer chromatography (TLC) are employed to ensure compound homogeneity.
Stereochemistry Confirmation : NMR coupling constants and NOE experiments confirm the E-configuration of the styryl double bond.
Summary of Research Outcomes
The described synthetic routes provide efficient access to (E)-4-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzoic acid with moderate to good yields.
The multi-step synthesis is robust, allowing for functional group tolerance and structural diversification via substitution on the anthranilic acid, aniline, and aldehyde components.
The compound's structure and stereochemistry are reliably confirmed through comprehensive spectroscopic methods.
Biological assays reported in the literature indicate potential pharmacological activity, though specific bioactivity data for this compound vary and require further exploration.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for (E)-4-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzoic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of anthranilic acid derivatives with benzoyl chloride to form quinazolinone intermediates. For example, anthranilic acid reacts with benzoyl chloride in pyridine at 0–2°C to yield 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, followed by styryl group introduction via Knoevenagel condensation . Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields for styrylquinazolinone derivatives .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detects conjugation in the styryl moiety (λmax ~300–400 nm) .
- Elemental Analysis (CHN) : Validates purity and stoichiometry (e.g., C: 68.2%, H: 4.1%, N: 8.9%) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the styryl group .
- HPLC-MS : Monitors reaction progress and identifies byproducts .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings suggest potential enzyme inhibition (e.g., tyrosine kinases) and antiproliferative activity against cancer cell lines (IC50 values: 5–20 µM). Biological assays often use MTT or SRB protocols, with dose-response curves to quantify efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Ethanol or DMF enhances solubility of intermediates .
- Catalysis : Piperidine or acetic acid accelerates Knoevenagel condensation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: CHCl3/MeOH 9:1) removes unreacted starting materials .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with modifications to the styryl or benzoic acid groups. For example, electron-withdrawing substituents on the styryl moiety enhance anticancer activity .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin) .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with the quinazolinone core and π-π stacking with the styryl group .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features with bioactivity .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Prodrug Design : Synthesize methyl ester derivatives to improve lipophilicity, followed by in situ hydrolysis .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
Q. What are the key challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
